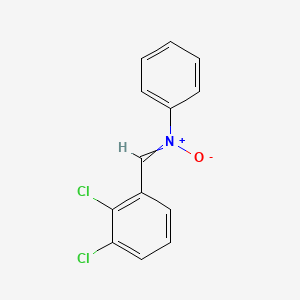![molecular formula C21H29N3O6 B8538650 tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate](/img/structure/B8538650.png)
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate
Overview
Description
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Allylamino Group: An allylamino group is introduced to the protected piperidine.
Protection of Allylamino Group: The allylamino group is then protected using a 4-nitrobenzyloxycarbonyl (NBOC) group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using automated reactors, optimizing reaction conditions (temperature, pressure, solvents), and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving piperidine derivatives.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-aminopiperidine: Similar structure but lacks the allylamino and nitrobenzyloxycarbonyl groups.
4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine: Similar but without the Boc protection on the piperidine ring.
Uniqueness
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate is unique due to the combination of protective groups and functional groups, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C21H29N3O6 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-5-12-23(17-10-13-22(14-11-17)19(25)30-21(2,3)4)20(26)29-15-16-6-8-18(9-7-16)24(27)28/h5-9,17H,1,10-15H2,2-4H3 |
InChI Key |
BYEJYUXYMNGEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC=C)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)



